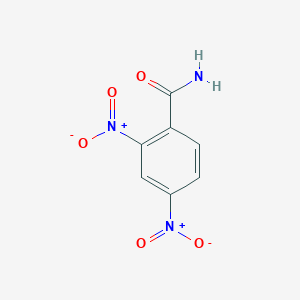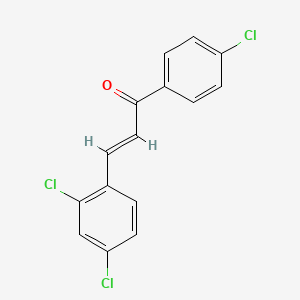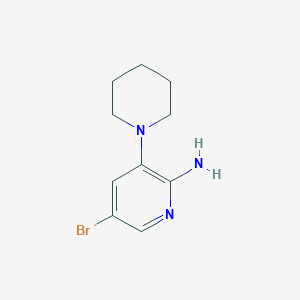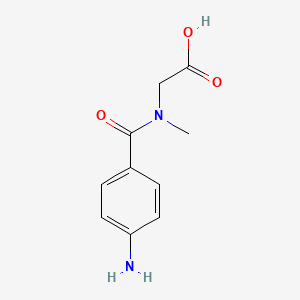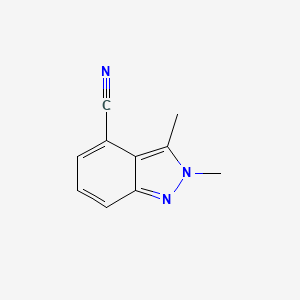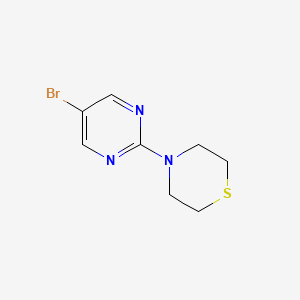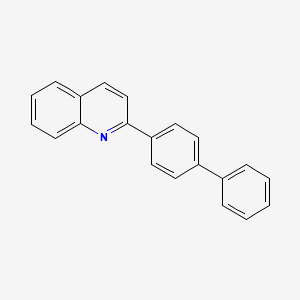
2-(4-Phenylphenyl)quinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives has been explored through various chemical reactions. For instance, the synthesis of 2-(aryl or heteroaryl)quinolin-4-amines has been achieved using novel chemistries, resulting in compounds with anti-HIV-1 activity . Another approach involves the Sonogashira cross-coupling reaction to produce 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, with the precursor 6-bromoquinolines obtained from intramolecular cyclization reactions . The Buchwald–Hartwig amination has also been employed to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from 6-bromoquinoline precursors . Tandem addition/annulation reactions of β-(2-aminophenyl)-α,β-ynones have been used to quickly generate functionalized 2,4-disubstituted quinolines . Additionally, click chemistry has been utilized to synthesize new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives .
Molecular Structure Analysis
The molecular structures of quinoline derivatives have been studied using various spectroscopic techniques and computational methods. For example, the novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by FT-IR, NMR, UV–visible spectroscopy, and mass spectral analysis, with chemical calculations performed at the DFT level . The crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate were confirmed by single crystal X-ray diffraction and spectroscopic data, with DFT calculations providing insights into their molecular orbital energies .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives has been explored in various studies. For instance, the photophysical analyses of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines indicated intraligand and charge-transfer type transitions, with strong interactions with ct-DNA . The thermodynamic properties and local reactivity descriptors of a novel quinoline derivative were calculated, identifying the most reactive site for nucleophilic attack . Furthermore, the electronic and nonlinear optical properties of 2-(4-aminophenyl) quinoline and related molecules were determined using theoretical calculations, highlighting their potential in electronic, nonlinear optical, optoelectronic, and photonic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives have been extensively studied. For example, the liquid crystal properties of a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines were evaluated, with nematic behavior dependent on molecular length . The nonlinear optical behavior of a quinoline derivative was demonstrated through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values . Additionally, the electronic properties and composition of quinoline derivatives were obtained using TDDFT methods, with hyperconjugative interactions studied through natural bond orbital analysis .
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
2-(4-Phenylphenyl)quinoline and its derivatives have been extensively studied for their nonlinear optical (NLO) properties. A study on quinoline-based derivatives, including similar structures to this compound, demonstrated significant NLO behavior, which makes them potential candidates for technological applications in fields like photonics and optoelectronics (Khalid et al., 2019).
Anticancer Activities
Quinoline compounds, including derivatives of this compound, show promising anticancer activities. They have been explored for their potential in inhibiting various cancer targets, including tyrosine kinases and DNA repair mechanisms. The structural versatility of quinoline allows for the generation of numerous analogs with diverse anticancer properties (Solomon & Lee, 2011).
Corrosion Inhibition
Quinoline derivatives, including structures akin to this compound, are studied for their role as corrosion inhibitors. These compounds exhibit effective corrosion inhibition properties, especially for mild steel in acidic media, which can be highly beneficial in industrial applications (Singh, Srivastava, & Quraishi, 2016).
Photophysical Properties
This compound and its analogs are noted for their photophysical properties. They have been used in the study of various biological systems due to their efficient fluorescence. These properties make them suitable for applications in biochemistry and medicine (Zeyada, El-Nahass, & El-Shabaan, 2016).
Applications in Bioimaging
Certain quinoline-based compounds, including derivatives of this compound, are developed as dual-modal probes for pH detection, both in solution and in vivo. This application is crucial in the field of bioimaging, providing valuable tools for biological research (Zhu et al., 2018).
Photovoltaic Applications
Quinoline derivatives have shown potential in the fabrication of organic-inorganic photodiode devices. Their photovoltaic properties are explored for applications in solar energy conversion and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Direcciones Futuras
Quinoline and its derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Mecanismo De Acción
Target of Action
2-(4-Phenylphenyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The primary targets of quinoline derivatives are often microbial cells, where they interfere with essential biological processes . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms . For instance, some quinoline derivatives can trigger HIV-1 IN multimerisation via binding to an allosteric site . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways . For example, some quinoline derivatives have been found to inhibit the lysozyme and β-glucuronidase release
Result of Action
Quinoline derivatives are known to have a broad range of biological activities . For example, some quinoline derivatives have demonstrated good antibacterial and antifungal activities
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can significantly impact the action of chemical compounds
Propiedades
IUPAC Name |
2-(4-phenylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCHGVWLIWZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362458 | |
| Record name | 2-(4-phenylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14251-81-1 | |
| Record name | 2-(4-phenylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BIPHENYLYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



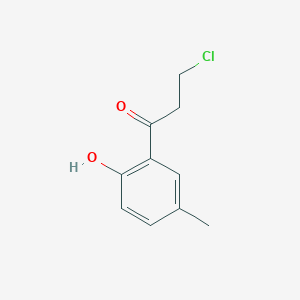
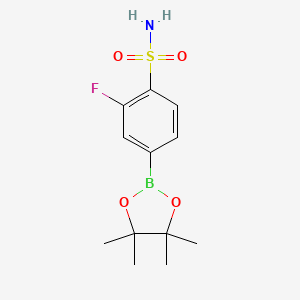

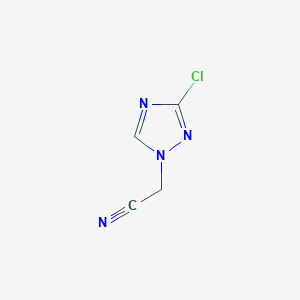
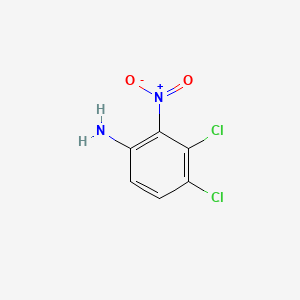
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)
